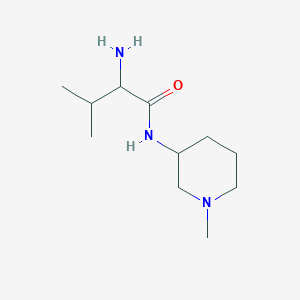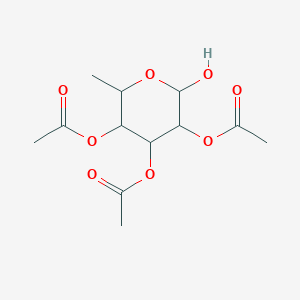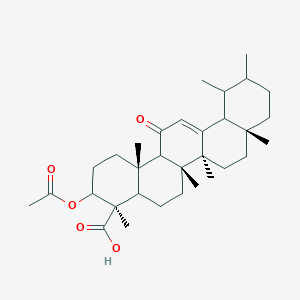
2-Amino-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide is a compound that belongs to the class of amino acid derivatives.
Vorbereitungsmethoden
The synthesis of 2-Amino-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as valine and piperidine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or hydrochloric acid.
Synthetic Routes: The synthetic route generally includes the protection of functional groups, coupling reactions, and deprotection steps to obtain the final product.
Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques like crystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
2-Amino-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions: Common reagents include acids, bases, and organic solvents, while reaction conditions may vary from room temperature to elevated temperatures depending on the desired reaction.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Amino-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, metabolic pathways, or other cellular processes to exert its effects.
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide and 2-Amino-3-methyl-N-(pyridin-2-yl)butanamide share structural similarities.
Uniqueness: The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H23N3O |
|---|---|
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
2-amino-3-methyl-N-(1-methylpiperidin-3-yl)butanamide |
InChI |
InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)13-9-5-4-6-14(3)7-9/h8-10H,4-7,12H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
BEZIYXRYOQMVKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC1CCCN(C1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, hydrochloride](/img/structure/B14790559.png)



![octapotassium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14790584.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14790595.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B14790612.png)




![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14790639.png)
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide](/img/structure/B14790649.png)
